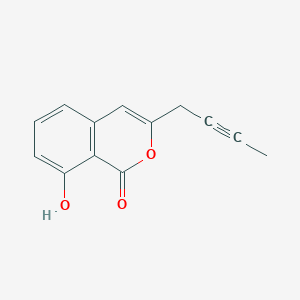
8-Hydroxycapillarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxycapillarin is an organic compound derived from the heterocyclic structure of quinoline. It is known for its chelating properties, which make it useful in various scientific and industrial applications. The compound is a colorless solid and is often used in the quantitative determination of metal ions due to its ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxycapillarin typically involves the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent. This process is a variation of the Skraup reaction, which is commonly used for preparing quinoline compounds. The reaction conditions often include the use of a mineral acid and an oxidizing agent such as o-nitrophenol .
Industrial Production Methods: In industrial settings, the production of this compound involves the gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol. The reaction mixture is then subjected to steam distillation to recover the this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxycapillarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
8-Hydroxycapillarin has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: this compound derivatives are explored for their potential anticancer, antiviral, and antibacterial activities
Mechanism of Action
The mechanism of action of 8-Hydroxycapillarin involves its ability to chelate metal ions. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes it a good monoprotic bidentate chelating agent. This allows it to form stable complexes with metal ions such as copper, zinc, and iron. These complexes can inhibit various biological processes, leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
8-Hydroxyquinoline: Shares similar chelating properties and is used in similar applications.
5-Nitro-8-Hydroxyquinoline (Nitroxoline): An antiprotozoal drug with similar chelating properties.
8-Mercaptoquinoline: A thiol analogue with similar biological activities .
Uniqueness: 8-Hydroxycapillarin is unique due to its specific structural configuration, which allows it to form highly stable metal complexes. This makes it particularly effective in applications requiring strong chelation properties, such as in analytical chemistry and medicinal research.
Properties
CAS No. |
72448-89-6 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-but-2-ynyl-8-hydroxyisochromen-1-one |
InChI |
InChI=1S/C13H10O3/c1-2-3-6-10-8-9-5-4-7-11(14)12(9)13(15)16-10/h4-5,7-8,14H,6H2,1H3 |
InChI Key |
GWACCTLVSACUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1=CC2=C(C(=CC=C2)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


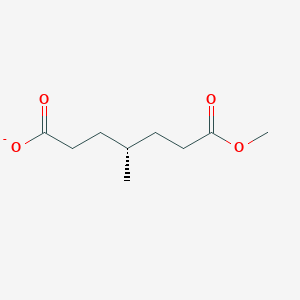
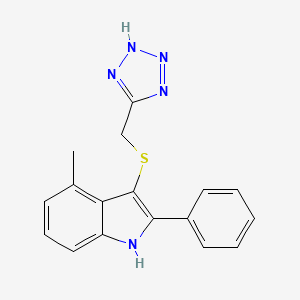
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
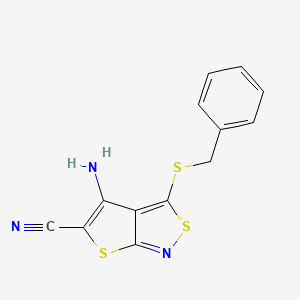
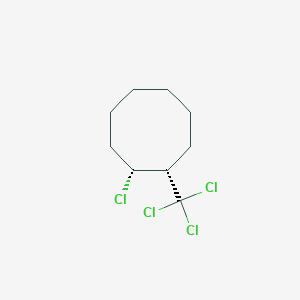
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
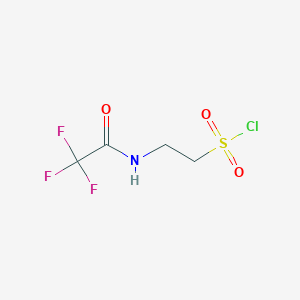
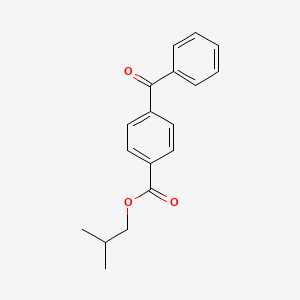

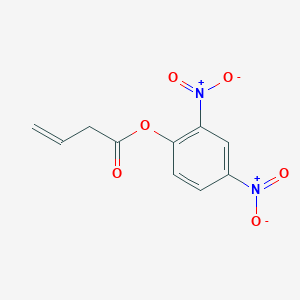
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)
